N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
Furo[3,2-b]pyridine is a type of organic compound that belongs to the class of fused-ring systems. These compounds are characterized by a pyridine ring fused with a furan ring . They are known to exhibit various biological activities and are often used in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions involving chalcogen analogs of cyanoacetic acid amide . The condensation of cyclopentylidenecyanothioacetamide with aldehydes like furfural or benzaldehyde, followed by alkylation, can yield related compounds .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS . The structure is often elucidated by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific substituents present in the molecule. For example, N-methyl-2-pyridone-5-carboxamide (a major metabolite of nicotinamide) has been found to have potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the UV spectra in a range of solvents, IR and NMR spectra, and ionization constants in water can be determined .Scientific Research Applications
Facile Synthesis and Antimicrobial Evaluation
The research on N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide, while not directly mentioned, relates closely to the study of macrocyclic Schiff-bases and hexadecaazatricyclo-carboxamides, where compounds were prepared via cyclo-condensation involving pyridine-2,6-dicarbonyl dichloride and other reagents. These compounds, including macrocyclic hydrazones and tricyclo-bis-hydrazones, exhibited high antimicrobial activity, suggesting potential scientific research applications in developing antimicrobial agents (El-Salam, Al-Omar, & Amr, 2012).
Discovery and Therapeutic Potential
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a compound structurally related to this compound, was identified as a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist. This discovery highlights its potential in treating cognitive deficits in schizophrenia, demonstrating the scientific research applications of such compounds in developing treatments for neurological disorders (Wishka et al., 2006).
Synthesis and Antimicrobial Properties
The synthesis of new pyridine-2,6-carboxamide-derived Schiff bases starting from pyridine-2,6-dicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester was explored. These synthesized compounds were screened for bactericidal and fungicidal activities, showing significant antimicrobial activity. This research underscores the potential of this compound analogs in antimicrobial applications (Al-Omar & Amr, 2010).
Spirocyclic Dihydropyridines Synthesis
The study on the electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides, closely related to this compound, led to the creation of spirocyclic dihydropyridines. These compounds, potentially useful in drug development, showcase the versatility of pyridine carboxamides in synthesizing complex heterocycles with possible pharmaceutical applications (Senczyszyn, Brice, & Clayden, 2013).
Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their structure and the biological system they interact with. For instance, N-methyl-2-pyridone-5-carboxamide has been found to exert anti-fibrotic and anti-inflammatory effects through Akt inhibition, similar to the drug pirfenidone .
Safety and Hazards
Properties
IUPAC Name |
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-13-14-19-18(22-16)15-20(25-19)21(24)23-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYQMIUZDBBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCCCCCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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